molecular formula C22H25N3O2 B5536835 6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine

6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine

Cat. No. B5536835
M. Wt: 363.5 g/mol
InChI Key: CQBJACBSHCCYJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar imidazo[1,2-a]pyridine compounds often involves multi-component reactions or annulation processes. For instance, a three-component synthesis approach has been utilized for the synthesis of related pyridine derivatives, highlighting a methodology that could potentially be adapted for the target compound. This involves starting materials such as malononitrile, aromatic aldehydes, and piperidine derivatives reacting in a one-pot synthesis to yield complex pyridines with various substituents (Wu Feng, 2011). Furthermore, the annulation between 2-arylimidazo[1,2-a]pyridines and alkynes catalyzed by rhodium has been shown to lead to pyrido[1,2-a]benzimidazole derivatives, which suggests a pathway for constructing similar complex structures (Haibo Peng et al., 2015).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by single crystal X-ray diffraction data, providing detailed insight into the arrangement and conformation of the molecule's atoms. The crystal packing is often stabilized by intermolecular hydrogen bond interactions, which are crucial for the stability and properties of the compound (J. Ganapathy et al., 2015).

Chemical Reactions and Properties

The reactivity of imidazo[1,2-a]pyridine compounds with various reagents leads to a wide range of derivatives, highlighting their versatile chemical behavior. For example, reactions with different heterocyclic amines or halogenated compounds can yield a variety of heterocyclic compounds, demonstrating the potential for functionalization and diversification of the core structure (M. Mohamed et al., 2011).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined by the compound's molecular structure and substituents. Detailed analysis of physical properties is typically conducted using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although specific data for the compound was not directly found in the available literature.

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives, including their reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. For instance, the presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity towards nucleophilic or electrophilic attack. Spectral analysis, such as NMR and IR spectroscopy, provides valuable information on the functional groups present and their chemical environment (S. A. Halim, M. Ibrahim, 2022).

Scientific Research Applications

Synthesis and Biological Evaluation

A substantial body of research has focused on the synthesis of fused pyridine ring systems and their derivatives, with a particular emphasis on evaluating their antitumor activities. For instance, polymethoxylated compounds, including those similar to the specified chemical structure, have been synthesized and screened for in-vitro antitumor activity. These compounds have shown a broad spectrum of antitumor activity across different tumor cell lines, indicating their potential as therapeutic agents against cancer. Specifically, derivatives belonging to the pyrazolo[4,3-c]pyridine series demonstrated notable activity, underscoring the importance of the chemical scaffold in medicinal chemistry (Rostom, Hassan, & El-Subbagh, 2009).

Antiproliferative Activities

Research has also explored the synthesis of 2-thioxoimidazo[4,5-b]pyridine derivatives, investigating their antiproliferative activity in vitro. These studies have yielded compounds with significant antiproliferative effects against human cancer and normal mouse fibroblast cell lines, further highlighting the therapeutic potential of imidazo[1,2-a]pyridine derivatives in cancer treatment (Nowicka et al., 2015).

Optical and Material Applications

Beyond biomedical applications, derivatives of imidazo[1,2-a]pyridine have been explored for their optical properties, particularly in the development of low-cost emitters with large Stokes' shifts. These compounds exhibit remarkable optical properties, including absorption and fluorescence spectra with significant Stokes' shifts, making them suitable for applications in luminescent materials and potentially in sensing and imaging technologies (Volpi et al., 2017).

properties

IUPAC Name

[2-(2-methoxyethyl)piperidin-1-yl]-(2-phenylimidazo[1,2-a]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-27-14-12-19-9-5-6-13-25(19)22(26)18-10-11-21-23-20(16-24(21)15-18)17-7-3-2-4-8-17/h2-4,7-8,10-11,15-16,19H,5-6,9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBJACBSHCCYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCCCN1C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[2-(2-Methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine

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